molecular formula C27H23N3 B11528489 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11528489
M. Wt: 389.5 g/mol
InChI Key: FCFMAZMPHNLREB-UHFFFAOYSA-N
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Description

(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with an appropriate amine. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-phenylbenzene-1,4-diamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound enhances the phosphorylation of p53, which in turn activates downstream effectors involved in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of carbazole and benzene diamine moieties, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H23N3

Molecular Weight

389.5 g/mol

IUPAC Name

4-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C27H23N3/c1-2-30-26-11-7-6-10-24(26)25-18-20(12-17-27(25)30)19-28-21-13-15-23(16-14-21)29-22-8-4-3-5-9-22/h3-19,29H,2H2,1H3

InChI Key

FCFMAZMPHNLREB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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